molecular formula C14H27ClN2O4 B13393681 Nepsilon-Boc-L-lysine allyl ester hydrochloride

Nepsilon-Boc-L-lysine allyl ester hydrochloride

Cat. No.: B13393681
M. Wt: 322.83 g/mol
InChI Key: YNQZETUXDJXJQM-UHFFFAOYSA-N
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Description

Nε-Boc-L-lysine allyl ester hydrochloride (CAS: 218962-73-3) is a protected lysine derivative widely used in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) group on the ε-amino side chain and an allyl ester on the α-carboxylic acid, with a hydrochloride counterion . Its molecular weight is 322.83 g/mol, and it is typically stored at 2–8°C in a dry environment . The allyl ester group enables mild deprotection under neutral conditions using palladium catalysts, making it ideal for orthogonal protection strategies in multi-step syntheses .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQZETUXDJXJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of ε-Amino Group with Boc

The ε-amino group of L-lysine is selectively protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

  • Procedure :
    • Dissolve L-lysine monohydrochloride in water and adjust to pH 11.5–12 with aqueous NaOH.
    • Add Boc anhydride in tetrahydrofuran (THF) at 0°C while maintaining pH with NaOH.
    • Stir for 2–24 hours, then acidify to precipitate Nε-Boc-L-lysine (H-Lys(Boc)-OH).
    • Yield : ~93% after purification via sublimation or ion-exchange chromatography.

Esterification of the Carboxyl Group with Allyl Alcohol

The carboxyl group of H-Lys(Boc)-OH is converted to an allyl ester via acid-catalyzed esterification or coupling reagents:

  • Acid chloride method :
    • Convert H-Lys(Boc)-OH to its acid chloride using thionyl chloride (SOCl2).
    • React with allyl alcohol in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature.
  • Coupling reagent method :
    • Use N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM to activate the carboxyl group.
    • Add allyl alcohol and stir until completion.
  • Yield : ~60–75% after purification by silica gel chromatography.

Formation of Hydrochloride Salt

The free α-amino group is protonated using hydrochloric acid:

  • Procedure :
    • Dissolve the allyl ester in ethyl acetate or diethyl ether.
    • Bubble dry HCl gas through the solution or add concentrated HCl dropwise.
    • Filter the precipitated hydrochloride salt and wash with cold ether.
  • Purity : ≥95% (HPLC).

Analytical Data

Applications and Derivatives

  • Used in peptide synthesis for orthogonal protection strategies.
  • Serves as a precursor for site-specific modifications in protein engineering.

Chemical Reactions Analysis

Types of Reactions

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The allyl group can participate in substitution reactions, such as allylic substitution with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products

    Hydrolysis: 2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.

    Deprotection: 2-amino-6-aminohexanoic acid.

    Substitution: Various substituted allyl derivatives.

Scientific Research Applications

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection.

    Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between Nε-Boc-L-lysine allyl ester hydrochloride and its analogs:

Compound Name Protecting Groups Deprotection Method Solubility Key Applications References
Nε-Boc-L-lysine allyl ester hydrochloride ε-NH₂: Boc; α-COOH: allyl ester Allyl: Pd(0)/Nucleophile; Boc: TFA Methanol, DCM Peptide synthesis, solid-phase
Nε-Boc-L-lysine tert-butyl ester hydrochloride ε-NH₂: Boc; α-COOH: t-Bu ester Boc: TFA; t-Bu: TFA Insoluble in water Stable intermediates, SPPS*
Nε-Boc-L-lysine methyl ester hydrochloride ε-NH₂: Boc; α-COOH: methyl ester Boc: TFA; methyl: NaOH/MeOH Soluble in methanol Small-scale peptide synthesis
Fmoc-L-lysine allyl ester hydrochloride ε-NH₂: Fmoc; α-COOH: allyl ester Allyl: Pd(0); Fmoc: Piperidine DMF, THF Orthogonal SPPS strategies
H-Lys(Boc)-pNA ε-NH₂: Boc; α-COOH: p-nitroanilide Enzymatic cleavage DMSO Enzyme activity assays

*SPPS: Solid-phase peptide synthesis.

Stability and Reactivity

  • Allyl Esters : Stable under acidic and basic conditions but selectively cleaved via Pd(0)-catalyzed allyl transfer. This avoids side reactions in sensitive peptides .
  • tert-Butyl Esters : Highly stable but require strong acids (e.g., 30% TFA) for deprotection, risking side-chain modifications .
  • Methyl Esters : Hydrolyzed under basic conditions, limiting their use in prolonged reactions .

Research Findings and Case Studies

  • Case Study 1 : In , allyl esters were used to synthesize β-secretase inhibitors, achieving >85% purity after Pd(0)-mediated deprotection. This method outperformed tert-butyl esters, which required TFA and led to lower yields .
  • Case Study 2 : highlights the use of allyl esters in synthesizing isotopic labeling agents (e.g., Fmoc-d6-aDMA(Pbf)-OH), where orthogonal protection was critical for maintaining integrity during solid-phase synthesis .

Biological Activity

Nepsilon-Boc-L-lysine allyl ester hydrochloride is a derivative of the amino acid lysine, specifically modified to include a tert-butyloxycarbonyl (Boc) protective group and an allyl ester functionality. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Molecular Formula : C₁₂H₂₅ClN₂O₄
  • Molecular Weight : 296.791 g/mol
  • CAS Number : 2389-48-2
  • Boiling Point : 364.6 ºC
  • Flash Point : 174.3 ºC

Biological Activity Overview

This compound exhibits several biological activities, primarily attributed to its lysine backbone. Lysine and its derivatives are known to influence various physiological processes, including protein synthesis, immune function, and hormone secretion.

1. Ergogenic Effects

Research indicates that lysine derivatives can enhance physical performance by influencing the secretion of anabolic hormones such as growth hormone and insulin-like growth factor (IGF). These hormones play critical roles in muscle growth and recovery during exercise .

2. Antimicrobial Properties

Lysine derivatives have been studied for their antimicrobial activities. A study involving various amino acid derivatives demonstrated that certain modifications could enhance antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The structural modifications in Nepsilon-Boc-L-lysine allyl ester may similarly influence its antimicrobial efficacy.

Case Study 1: Ergogenic Supplementation

A study published in Critical Reviews in Food Science and Nutrition explored the effects of amino acid derivatives on physical performance. It was found that supplementation with lysine derivatives significantly improved mental performance during stress-related tasks and reduced exercise-induced muscle damage . This suggests that Nepsilon-Boc-L-lysine allyl ester could be beneficial in sports nutrition.

Case Study 2: Antimicrobial Activity

In a comparative study of amino acid derivatives, it was observed that methyl esterification of amino acids reduced hydrolysis rates but enhanced antimicrobial activity against various bacteria. The findings indicated that structural modifications similar to those present in Nepsilon-Boc-L-lysine allyl ester could lead to enhanced bioactivity against bacterial strains .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₂₅ClN₂O₄
Molecular Weight296.791 g/mol
Boiling Point364.6 ºC
Flash Point174.3 ºC
Ergogenic PotentialPositive influence on hormones
Antimicrobial EfficacyEffective against pathogens

Q & A

Q. 1.1. What are the standard protocols for synthesizing N<sup>ε</sup>-Boc-L-lysine allyl ester hydrochloride, and how are intermediates characterized?

The synthesis typically involves sequential protection/deprotection steps. For example:

  • Boc protection : The ε-amino group of L-lysine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions .
  • Allyl esterification : The α-carboxylic acid is activated (e.g., via carbodiimide coupling) and reacted with allyl alcohol to form the allyl ester. Purification often employs column chromatography or recrystallization .
  • Characterization : Intermediates are validated using <sup>1</sup>H/<sup>13</sup>C NMR, IR, and HRMS. For example, allyl ester protons appear as distinct multiplets at δ 5.8–6.0 ppm in <sup>1</sup>H NMR .

Q. Q. 1.2. How can researchers ensure the stability of N<sup>ε</sup>-Boc-L-lysine allyl ester hydrochloride during storage and handling?

  • Storage : Store desiccated at –20°C to prevent hydrolysis of the Boc or allyl ester groups.
  • Compatibility : The allyl ester is stable to piperidine and TFA but cleaved under Pd(0)-catalyzed conditions . Avoid prolonged exposure to moisture or strong acids/bases.

Advanced Research Questions

Q. 2.1. How can low yields during Boc deprotection be mitigated in complex synthetic routes?

A common challenge is competing ester bond cleavage during deprotection. Methodological solutions include:

  • Alternative deprotection agents : Replace HCl/Et2O with TFA in DCM, which selectively removes Boc without affecting the allyl ester (e.g., 96% yield reported in analogous systems) .
  • Temperature control : Perform reactions at 0°C to minimize side reactions .

Q. 2.2. What strategies optimize regioselective functionalization of lysine derivatives for bioconjugation?

  • Orthogonal protection : Use Boc for ε-amine protection and allyl esters for α-carboxyl groups, enabling selective modification of other functional groups (e.g., thiol-ene "click" chemistry on the allyl moiety) .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products. For example, allyl ester formation benefits from reflux in THF with K2CO3.

Q. 2.3. How can contradictions in spectroscopic data for allyl ester derivatives be resolved?

  • Multi-technique validation : Combine NMR (e.g., allyl proton splitting patterns), IR (C=O stretch at ~1730 cm<sup>−1</sup>), and HRMS for cross-verification .
  • Control experiments : Compare spectra with unmodified L-lysine or Boc-protected analogs to isolate spectral changes attributable to the allyl ester .

Experimental Design & Data Analysis

Q. 3.1. How to design a kinetic study for allyl ester cleavage under Pd(0) catalysis?

  • Variables : Catalyst loading (e.g., 0.1–5 mol%), solvent (DCM vs. THF), and nucleophile (e.g., morpholine).
  • Monitoring : Track progress via TLC (Rf shifts) or <sup>1</sup>H NMR (disappearance of allyl protons).
  • Data interpretation : Calculate rate constants using pseudo-first-order kinetics. Pd(0)-mediated cleavage typically follows a β-hydride elimination mechanism .

Q. 3.2. What analytical methods are critical for assessing purity in peptide synthesis using this compound?

  • HPLC : Use C18 columns with UV detection at 214 nm (amide bond absorption).
  • Mass spectrometry : Confirm molecular ions ([M+H]<sup>+</sup> for Boc-protected species) and check for deallylation byproducts .

Advanced Applications in Drug Development

Q. 4.1. How is this compound utilized in prodrug design for targeted delivery?

The allyl ester serves as a protease-labile linker. For example:

  • Esterase-activated prodrugs : Intracellular esterases cleave the allyl ester, releasing active drugs (e.g., phosphoantigen prodrugs for T-cell activation) .
  • BET bromodomain inhibitors : Allyl ester analogs maintain high affinity (Kd ~50 nM) while improving solubility for in vivo studies .

Q. 4.2. What role does this compound play in solid-phase peptide synthesis (SPPS)?

  • Orthogonal cleavage : Allyl esters remain intact during Fmoc deprotection (piperidine) but are removed via Pd(0)/PhSiH3, enabling sequential peptide elongation .
  • Side-chain protection : The Boc group shields ε-amines during coupling, reducing side reactions .

Contradictions & Troubleshooting

Q. Q. 5.1. Why might Boc deprotection fail despite using standard HCl/Et2O conditions?

  • Trapped intermediates : Protonation of the allyl ester can inhibit Boc cleavage. Switch to TFA, which protonates the amino group without ester interference .
  • Incomplete dissolution : Ensure the compound is fully dissolved in Et2O; sonication or warming to 30°C may help .

Q. 5.2. How to address unexpected polymerization during allyl ester synthesis?

  • Initiator contamination : Trace radicals (e.g., from light exposure) can trigger polymerization. Use inhibitors like BHT (0.1 wt%) and work under inert atmospheres .
  • Temperature control : Maintain reactions below 40°C to suppress radical chain propagation .

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